molecular formula C28H38O4 B1193700 RinoxiaB

RinoxiaB

Cat. No. B1193700
M. Wt: 438.608
InChI Key: RTGYQUBCKDFOTO-YLDAWRGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RinoxiaB is a natural inducer of apoptosis by significantly upregulating Bcl-2, mitigating expression of Bcl2 in HCT 15 cells and attenuating the apoptotic markers and cell cycle regulatory proteins.

Scientific Research Applications

Anticancer Potential

RinoxiaB (RB), a novel phytosterol isolated from Datura inoxia, has demonstrated significant anticancer potential. In a study by Gajendran et al. (2019), RB was found to have antiproliferative activity against human colon adenocarcinoma cells. It induces apoptosis by targeting the BAX/Bcl2 pathway, causing mitochondrial damage, and activating caspases, thus potentially offering a therapeutic approach for colon cancer (Gajendran, Durai, Varier, & Chinnasamy, 2019).

Other Research Studies

properties

Product Name

RinoxiaB

Molecular Formula

C28H38O4

Molecular Weight

438.608

IUPAC Name

(1R,4R,8R)-8-((8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-1-oxo-4,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-4,5-dimethyl-2,6-dioxabicyclo[3.3.1]nonan-3-one

InChI

InChI=1S/C28H38O4/c1-16-25(30)32-23-14-27(16,3)31-15-19(23)21-11-10-20-18-9-8-17-6-5-7-24(29)28(17,4)22(18)12-13-26(20,21)2/h5,7-8,16,18-23H,6,9-15H2,1-4H3/t16-,18-,19-,20-,21+,22-,23+,26-,27?,28-/m0/s1

InChI Key

RTGYQUBCKDFOTO-YLDAWRGZSA-N

SMILES

O=C1O[C@@](C2)([H])[C@H]([C@H]([C@@]3(C)CC[C@]4([H])[C@]56C)CC[C@@]3([H])[C@]4([H])CC=C5CC=CC6=O)COC2(C)[C@H]1C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RinoxiaB

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.